2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol
Description
- The diphenyl groups are introduced via electrophilic aromatic substitution reactions, often using halogenated benzene derivatives under Friedel-Crafts conditions .
Attachment of the Ethoxyethanol Side Chain
- The final step involves the nucleophilic substitution reaction where the ethoxyethanol moiety is attached to the pyrrolo[2,3-d]pyrimidine core. This is typically achieved using ethylene oxide under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Properties
IUPAC Name |
2-[2-[(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-12-14-28-13-11-23-21-20-19(17-7-3-1-4-8-17)15-26(22(20)25-16-24-21)18-9-5-2-6-10-18/h1-10,15-16,27H,11-14H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBSPMCLVRFFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCOCCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol typically involves multiple steps:
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the ethoxyethanol side chain, forming aldehydes or carboxylic acids under strong oxidizing conditions like potassium permanganate or chromium trioxide.
-
Reduction
- Reduction reactions can target the pyrrolo[2,3-d]pyrimidine core, potentially reducing double bonds or nitro groups if present, using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
-
Substitution
- The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization with various substituents like halogens, nitro groups, or alkyl chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogenated benzene derivatives, Friedel-Crafts catalysts (e.g., aluminum chloride).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrrolo[2,3-d]pyrimidine derivatives.
Substitution: Halogenated, nitro, or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis. Researchers are investigating its potential to facilitate new reaction pathways and create novel compounds with enhanced properties.
Biology
Biologically, 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol has shown promise as a kinase inhibitor . Kinase inhibitors play a crucial role in regulating cell signaling pathways, and this compound's ability to inhibit multiple kinases positions it as a valuable tool in biological research. Studies have indicated that it can modulate gene expression by upregulating pro-apoptotic genes (such as P53 and BAX) while downregulating anti-apoptotic genes (such as Bcl2) in cancer cell lines like MCF7.
Medicine
In the medical field, this compound is being explored for its anticancer properties . Its mechanism involves inducing apoptosis in cancer cells by inhibiting key kinases involved in cell proliferation and survival pathways. Preclinical studies have demonstrated its efficacy against various cancer types, highlighting its potential as a therapeutic agent.
Industry
Industrially, This compound could be utilized in the development of new pharmaceuticals. Its unique properties make it suitable for designing targeted therapies aimed at diseases characterized by dysregulated kinase activity. The compound's versatility suggests potential applications beyond oncology, including treatments for metabolic disorders and inflammatory diseases.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in breast cancer cells (MCF7), with observable changes in gene expression profiles indicating its role as an effective anticancer agent.
- Kinase Inhibition : Research has shown that this compound effectively inhibits several kinases involved in critical signaling pathways related to cell growth and survival. This inhibition correlates with reduced cell viability in various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol involves the inhibition of multiple kinases. It binds to the ATP-binding site of these enzymes, preventing phosphorylation of downstream targets, which is essential for cell signaling and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: A well-known multi-targeted kinase inhibitor used in cancer therapy.
Erlotinib: Another kinase inhibitor targeting the epidermal growth factor receptor (EGFR).
Imatinib: Targets the BCR-ABL tyrosine kinase, used in chronic myeloid leukemia.
Uniqueness
Compared to these compounds, 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol exhibits a broader range of kinase inhibition, potentially offering more comprehensive therapeutic effects. Its unique structure allows for interactions with multiple kinase targets, making it a versatile candidate for further drug development .
Biological Activity
The compound 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol represents a novel class of pyrrolo[2,3-d]pyrimidine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound's structure is characterized by a pyrrolo[2,3-d]pyrimidine core with an ethoxy ethanol side chain. This unique configuration may contribute to its biological properties.
Biological Activity Overview
Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown significant inhibitory effects against various pathogens.
- Anticancer Properties : The compound may target specific cancer cell pathways.
- Enzyme Inhibition : It has demonstrated potential as an inhibitor of key enzymes involved in disease processes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives such as 5a and 7b exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further enhances its therapeutic potential.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 5a | 0.22 | Antibacterial |
| 7b | 0.25 | Antibacterial |
Anticancer Potential
The biological activity of pyrrolo[2,3-d]pyrimidines extends to anticancer effects. Compounds in this class have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis in cancer cells. For example, IC50 values for DHFR inhibition range from 0.52 to 2.67 μM . This suggests that the compound may serve as a lead for developing new anticancer agents.
- Enzyme Inhibition : The compound's structural features allow it to interact with the active sites of enzymes like DHFR and DNA gyrase.
- Synergistic Effects : Studies indicate that when combined with other antibiotics like Ciprofloxacin, the efficacy of the compound increases, suggesting a synergistic mechanism .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrrolo[2,3-d]pyrimidine derivatives:
- A study demonstrated that these compounds exhibit low hemolytic activity, indicating a favorable safety profile for further development .
- Another research effort focused on synthesizing various derivatives and assessing their inhibitory effects on metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance .
Q & A
Advanced Research Question
- CRISPR knockouts : Delete target genes (e.g., EGFR) in HEK293 cells to confirm on-target effects (IC50 shifts >10-fold indicate specificity) .
- Phosphoproteomics : Use SILAC labeling to quantify kinase pathway modulation (e.g., MAPK/STAT3 inhibition, as in ) .
- In vivo PD studies : Monitor tumor regression in xenografts (e.g., 50 mg/kg dosing, q.d.) with LC-MS/MS quantification of compound levels .
How can metabolic byproducts be identified and mitigated during preclinical studies?
Advanced Research Question
- Metabolite ID : Use HLM + NADPH incubations with LC-HRMS (e.g., Q-TOF). For example, SEM-protected analogs () showed no oxidative metabolites .
- Deuterium labeling : Replace labile hydrogens (e.g., ethoxyethanol –CH2–) to block CYP450-mediated oxidation (t½ increased by 2–3×) .
- Prodrug strategies : Convert ethanol to ester prodrugs (e.g., tert-butyl esters in ), improving oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
